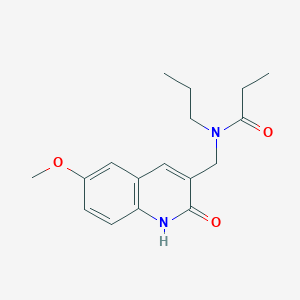
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylpropionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylpropionamide, also known as HMQPP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. HMQPP is a quinoline derivative that has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mécanisme D'action
The exact mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylpropionamide is not fully understood. However, it is believed that N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylpropionamide exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylpropionamide has been shown to inhibit the activation of NF-κB, which plays a crucial role in the regulation of inflammation and immune responses. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylpropionamide has also been found to inhibit the activation of MAPK, which is involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylpropionamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylpropionamide has also been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. Moreover, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylpropionamide has been found to induce apoptosis in cancer cells by activating caspases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylpropionamide in lab experiments is its potential therapeutic applications. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylpropionamide has been shown to exhibit various biological activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylpropionamide in lab experiments is its potential toxicity. Although N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylpropionamide has been found to be relatively safe in animal studies, its toxicity in humans is not fully understood.
Orientations Futures
There are several future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylpropionamide. One of the areas of research is the development of new drugs based on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylpropionamide. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylpropionamide has been shown to exhibit various biological activities, which make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases, cancer, and other diseases. Another area of research is the study of the toxicity of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylpropionamide in humans. Further studies are needed to determine the safety and efficacy of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylpropionamide in humans. Additionally, more studies are needed to elucidate the exact mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylpropionamide and its potential role in various signaling pathways.
Méthodes De Synthèse
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylpropionamide can be synthesized by the reaction of 2-hydroxy-6-methoxyquinoline with propionyl chloride, followed by reaction with propylamine. The product is then purified using column chromatography to obtain pure N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylpropionamide.
Applications De Recherche Scientifique
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylpropionamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylpropionamide has also been found to possess antioxidant activity, which can protect cells from oxidative damage. Moreover, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylpropionamide has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-4-8-19(16(20)5-2)11-13-9-12-10-14(22-3)6-7-15(12)18-17(13)21/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRWOJOOXVCGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

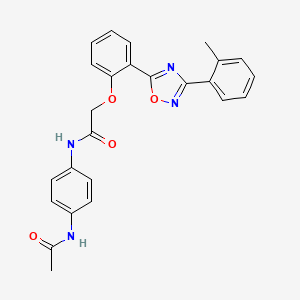
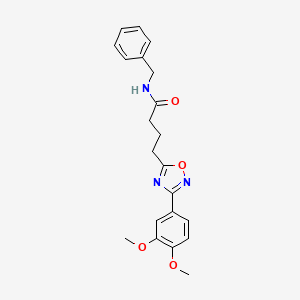

![3-(2,5-dimethoxyphenyl)-N-(diphenylmethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711392.png)
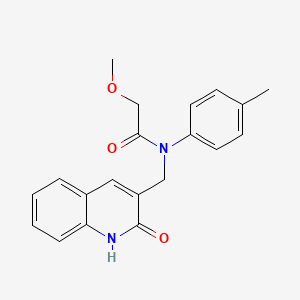
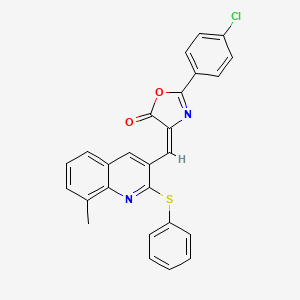



![2-phenyl-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B7711423.png)
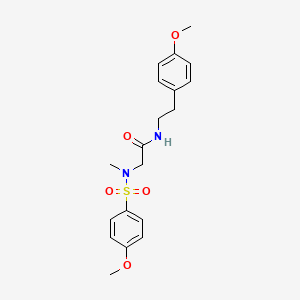
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7711443.png)

